molecular formula C14H8N2S3 B1669867 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 165190-76-1

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B1669867
CAS No.: 165190-76-1
M. Wt: 300.4 g/mol
InChI Key: XGERJWSXTKVPSV-UHFFFAOYSA-N
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Description

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of two thiophene rings attached to a benzo[c][1,2,5]thiadiazole core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki coupling reaction makes it feasible for industrial production, provided that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

1.1 Organic Photovoltaics (OPVs)
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is utilized as an electron acceptor in organic photovoltaic cells. Its electron-deficient nature enhances charge separation and transport, contributing to improved efficiency in solar energy conversion. Studies have shown that incorporating this compound into polymer blends can significantly increase the power conversion efficiency of OPVs .

1.2 Organic Light Emitting Diodes (OLEDs)
The compound also finds application in OLEDs due to its ability to emit light when electrically stimulated. Its high photoluminescence quantum yield makes it an attractive candidate for use in display technologies. Research indicates that devices incorporating this compound exhibit enhanced brightness and color purity .

Photonic Devices

2.1 Photodetectors
this compound has been explored as a material for photodetectors. Its ability to absorb light efficiently in the visible range allows for the development of sensitive photodetectors with fast response times. Case studies demonstrate that devices made with this compound achieve high responsivity and low noise levels .

2.2 Sensors
The compound's chemical properties enable its use in sensor applications, particularly for detecting environmental pollutants. Research has shown that films made from this compound can selectively detect specific gases or vapors, making it useful for environmental monitoring systems .

Chemical Applications

3.1 Antifouling Agents
Due to its biocidal properties, this compound is being investigated as a potential antifouling agent in marine applications. Its effectiveness against biofouling organisms can help maintain the efficiency of marine vessels and structures .

3.2 Catalysis
The compound has shown promise as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Studies indicate that it can facilitate reactions such as cross-coupling and oxidation processes efficiently .

Material Science

4.1 Conductive Polymers
In material science, this compound is used to synthesize conductive polymers with enhanced electrical properties. These materials are essential for developing flexible electronics and advanced energy storage systems .

4.2 Nanocomposites
The incorporation of this compound into nanocomposites has been shown to improve mechanical strength and thermal stability while maintaining electrical conductivity. This application is particularly relevant in creating lightweight materials for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is primarily based on its electronic properties. The compound acts as an electron acceptor in donor-acceptor systems, facilitating charge transfer processes. This property is exploited in organic photovoltaic cells, where it helps in the efficient conversion of light into electrical energy. The molecular targets and pathways involved include the interaction with electron-donating materials and the formation of charge-transfer complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific arrangement of thiophene rings and the benzo[c][1,2,5]thiadiazole core, which imparts distinct electronic properties. This makes it particularly effective in applications requiring efficient charge transfer and fluorescence, setting it apart from other similar compounds .

Biological Activity

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS No. 165190-76-1) is a heterocyclic compound notable for its potential applications in organic electronics and as a pharmacological agent. This compound features a unique structure that combines thiophene and benzothiadiazole moieties, which contribute to its electronic properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H8N2S3C_{14}H_8N_2S_3, with a molecular weight of approximately 300.41 g/mol. The compound's structure includes:

  • Two thiophene rings : These contribute to the compound's electronic properties.
  • Benzothiadiazole core : Known for its role in various biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0DNA damage response

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Type
Staphylococcus aureus25Gram-positive
Escherichia coli50Gram-negative

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to scavenge free radicals, with an IC50 value of approximately 30 µM in DPPH assay.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : It is believed that the compound modulates ROS levels within cells, leading to increased oxidative stress in cancer cells.
  • Inhibition of Key Enzymes : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Signaling Pathways : The compound may interfere with signaling pathways such as MAPK and PI3K/Akt pathways that are critical for cell survival and proliferation.

Case Studies

A notable case study involved the application of this compound in a mouse model of breast cancer. Researchers administered varying doses of the compound over four weeks and observed a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (DTBT)?

  • DTBT is typically synthesized via Pd-catalyzed Stille coupling , where 4,7-dibromobenzo[c][1,2,5]thiadiazole reacts with thiophene derivatives (e.g., 2-(tributylstannyl)thiophene) under microwave-assisted conditions. This method achieves yields of 65–70% in chlorobenzene using Pd₂(dba)₃ as a catalyst . Alternative routes include Suzuki coupling for derivatives with electron-withdrawing substituents, though Stille coupling remains predominant due to higher efficiency in forming thiophene-linked structures .

Q. How can researchers characterize the electronic properties of DTBT derivatives?

  • Key methods include:

  • Cyclic Voltammetry (CV) to determine ionization potentials (IP) and electron affinities (EA). For example, DTBT-based polymers exhibit IP values of 5.28–5.33 eV and EA values of 2.59–2.84 eV, correlating with their donor-acceptor (D-A) configurations .
  • UV-Vis Spectroscopy to assess optical bandgaps. DTBT derivatives typically show absorption maxima at 450–550 nm, with bandgaps of 1.8–2.2 eV .
  • Density Functional Theory (DFT) calculations to model frontier molecular orbitals (FMOs) and predict charge transport properties .

Advanced Research Questions

Q. How do heteroatom-bridging strategies enhance DTBT's optoelectronic performance in organic photovoltaics (OPVs)?

  • Introducing heteroatoms (e.g., Si, C) between the benzothiadiazole core and thiophene units rigidifies the molecular structure, reducing reorganization energy and improving charge mobility. DFT studies show that Si-bridged DTBT derivatives exhibit narrower bandgaps (1.6–1.9 eV) and higher hole mobility (∼10⁻³ cm²/V·s) compared to non-bridged analogs . Experimental validation involves synthesizing these derivatives via Stille coupling and fabricating bulk heterojunction (BHJ) solar cells with power conversion efficiencies (PCEs) exceeding 9% .

Q. What methodologies optimize DTBT-based polymers for high-efficiency light-emitting diodes (LEDs)?

  • Side-chain engineering with alkyl/alkoxy groups (e.g., 2-octyldodecyl) improves solubility and film morphology. For example, PPDTBT (a DTBT copolymer) achieves a photoluminescence quantum yield (PLQY) of 37% in toluene by suppressing aggregation-induced quenching .
  • Fluorination of the benzothiadiazole core enhances electron affinity and reduces charge recombination. PPDT2FBT, a difluorinated derivative, shows a 20% increase in PLQY compared to non-fluorinated analogs .

Q. How do solvent polarity and solid-state packing affect DTBT's photophysical properties?

  • Solvent polarity induces redshifted emission (550–770 nm) due to intramolecular charge transfer (ICT). In polar solvents like dichloromethane (DCM), PLQY drops to <10% due to vibrational quenching, while non-polar solvents (e.g., toluene) restore PLQY to >30% .
  • Crystal engineering via hydrogen-bonding and π–π stacking (e.g., in PEBTH-2N crystals) reduces optical loss coefficients to 0.013 dB/μm, enabling efficient optical waveguiding in flexible devices .

Q. Data-Driven Analysis

Q. What contradictions exist in oxidative protocols for DTBT derivatization?

  • A comparative study of 12 oxidative methods for converting 4,7-bis(bromomethyl)DTBT to dialdehydes revealed significant yield variations:

MethodYield (%)Purity (%)
KMnO₄/H₂SO₄4585
Ozone/NaHCO₃7292
TEMPO/NaClO6889
  • KMnO₄-based methods suffer from over-oxidation, while TEMPO/NaClO offers better selectivity .

Q. How does microwave-assisted synthesis improve DTBT polymerization efficiency?

  • Microwave irradiation reduces reaction times from 48 hours (conventional heating) to 2–4 hours, achieving higher molecular weights (Mₙ = 17.8–42.6 kDa) and narrower polydispersity (PDI = 2.4–2.8). This is critical for fabricating thick-film (300 nm) OPVs with PCEs >9% .

Q. Methodological Recommendations

  • For Synthesis : Prioritize microwave-assisted Stille coupling with Pd₂(dba)₃ for scalable DTBT polymer synthesis .
  • For Device Fabrication : Use fluorinated DTBT derivatives (e.g., PPDT2FBT) in BHJ solar cells to balance charge transport and optical absorption .
  • For Characterization : Combine CV, DFT, and grazing-incidence X-ray diffraction (GIXD) to correlate electronic properties with solid-state packing .

Properties

IUPAC Name

4,7-dithiophen-2-yl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S3/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGERJWSXTKVPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327922
Record name 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165190-76-1
Record name 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to what is described by Kitamura et al. in “Chemistry of Material” (1996), Vol. 8, pages 570-578, for example, 4,7-di-2-thienyl-2,1,3-benzothia-diazole (DTB) can be prepared by reacting 4,7-dibromo-2,1,3-benzothiadiazole and tri-n-butyl(thien-2-yl)stannane, in the presence of tetrahydrofuran, at 66° C., for 3 hours. Bis(triphenylphosphine)palladium-(II)chloride [PdCl2(PPh3)2] is used as catalyst, in a quantity equal to 2 moles per 100 moles of 4,7-dibromo-2,1,3-benzothiadiazole. At the end of the reaction, the solvent is removed by evaporation at reduced pressure and the residue obtained is purified by elution on a silica gel chromatographic column using a mixture of methylene chloride/hexane (1/1 vol/vol) as eluent, obtaining 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DTB) with a yield equal to 82%.
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4,7-di-2-thienyl-2,1,3-benzothia-diazole
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Synthesis routes and methods II

Procedure details

An analogous process is described by Kim et al. in “Journal of Material Chemistry” (2008), Vol. 18, pages 5223-5229, in which 4,7-di-2-thienyl-2,1,3-benzothia-diazole (DTB) can be prepared by reacting 4,7-dibromo -2,1,3-benzothiadiazole and tri-n-butyl(thien-2-yl)stannane, in the presence of tetrahydrofuran, at 66° C., for 3 hours. Bis(triphenylphosphine)palladium-(II)chloride [PdCl2(PPh3)2] is used as catalyst. Also in this case, at the end of the reaction, the solvent is removed by evaporation at reduced pressure and the residue obtained is purified by elution on a silica gel chromatographic column using a mixture of methylene chloride/hexane (1/1 vol/vol) as eluent, obtaining 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DTB) with a yield equal to 88%.
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4,7-di-2-thienyl-2,1,3-benzothia-diazole
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Synthesis routes and methods III

Procedure details

A solution of 4,7-dibromobenzo[c][1,2,5]thiadiazole (3.0 g, 10.2 mmol) and thiophen-2-ylboronic acid (2.87 g, 22.4 mmol) in 150 mL of 1,2-dimethoxyethane and 50 mL anhydrous ethanol was carefully degassed by bubbling nitrogen through the solution. Next, 7.16 g (67.2 mmol) of sodium carbonate dissolved in 30 mL water was added. The resulting emulsion was degas sed, and the catalyst Pd(PPh3)4 (200 mg, 0.17 mmol) was added. Afterwards, the mixture was refluxed under nitrogen overnight. After removal of the organic solvent by reduced pressure, the mixture was poured into water (300 mL) and was extracted with chloroform (3×40 mL). The organic phase was washed with water (30 mL), dried over magnesium sulphate, and the solvent was removed in vacuo. Purification by flash silica gel column chromatography [hexane:chloroform=1:1 (v/v)] followed by recrystallization from hexane/dichloromethane (DCM) yielded orange crystals of TBT (2.6 g, 84.9%).
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3 g
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2.87 g
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150 mL
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50 mL
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30 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

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